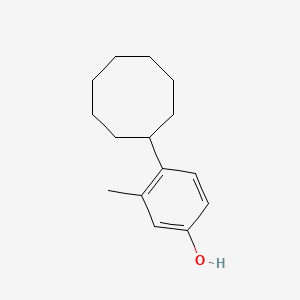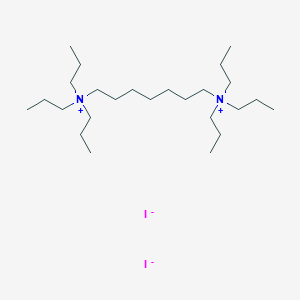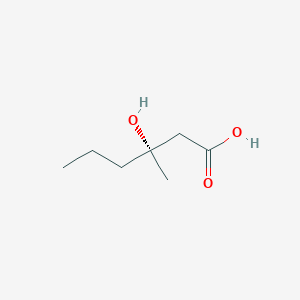![molecular formula C19H10N2O2 B14229426 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-12-9](/img/structure/B14229426.png)
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with specific aldehydes and ammonium acetate in a one-pot, three-component reaction . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with light, leading to reversible structural changes. The nitrophenyl group plays a crucial role in this photochromic behavior, where UV light induces a transition between different isomeric forms . These changes can affect the compound’s optical properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other photochromic materials like diarylethenes and azobenzenes this compound is unique due to its specific structural features and the presence of both a nitrophenyl group and a benzonitrile moiety
Eigenschaften
CAS-Nummer |
823227-12-9 |
|---|---|
Molekularformel |
C19H10N2O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-[6-(4-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(14-12-16)21(22)23/h1-2,5-6,9-14H |
InChI-Schlüssel |
DZSZJSHJRAAJRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


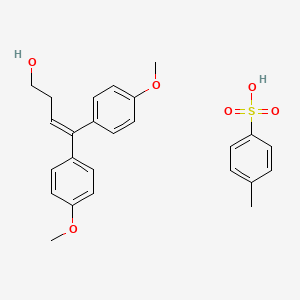
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
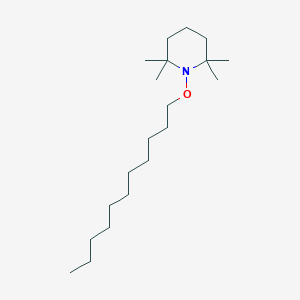
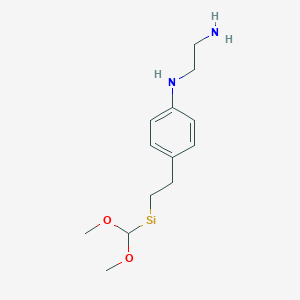
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)

![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)

![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
